3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound that features a piperidine ring substituted with a bromo-fluorophenyl group, an oxo group, and a nitrile group
Preparation Methods
The synthesis of 3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromo-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Addition of the Oxo Group: The oxo group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Incorporation of the Nitrile Group: The nitrile group can be added via a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the nitrile group to an amine.
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine core.
Materials Science: It can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: The compound can serve as a probe in biological studies to investigate the interactions of piperidine derivatives with biological targets.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromo and fluoro substituents can enhance binding affinity and specificity by forming halogen bonds with target proteins. The piperidine ring can interact with hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or act as an electrophile in covalent interactions.
Comparison with Similar Compounds
Similar compounds to 3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile include:
3-[1-(2-Chloro-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: This compound has a chloro substituent instead of a bromo substituent, which can affect its reactivity and binding properties.
3-[1-(2-Bromo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: The presence of a methyl group instead of a fluoro group can influence the compound’s hydrophobicity and steric interactions.
3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxobutanenitrile: This compound has an additional carbon in the nitrile-containing side chain, which can alter its chemical and biological properties.
Properties
Molecular Formula |
C14H12BrFN2O2 |
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Molecular Weight |
339.16 g/mol |
IUPAC Name |
3-[1-(2-bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H12BrFN2O2/c15-11-8-9(16)3-4-12(11)18-7-1-2-10(14(18)20)13(19)5-6-17/h3-4,8,10H,1-2,5,7H2 |
InChI Key |
LCTKYUPWYKPHGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=C(C=C(C=C2)F)Br)C(=O)CC#N |
Origin of Product |
United States |
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